molecular formula C11H23ClN2O2 B11861819 (R)-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride

(R)-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B11861819
M. Wt: 250.76 g/mol
InChI Key: VKHBUMGLMFNOQB-SBSPUUFOSA-N
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Description

®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride is a chemical compound with the IUPAC name tert-butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate; hydrochloride. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride may involve large-scale batch reactions. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in the reactions of ®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride include:

    Hydrochloric Acid: Used to form the hydrochloride salt.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group can yield the corresponding carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its tert-butyl ester group and dimethylamino substituent make it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-6-9(8-13)12(4)5;/h9H,6-8H2,1-5H3;1H/t9-;/m1./s1

InChI Key

VKHBUMGLMFNOQB-SBSPUUFOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N(C)C.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)C.Cl

Origin of Product

United States

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